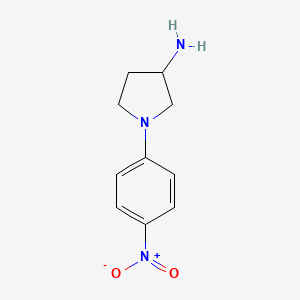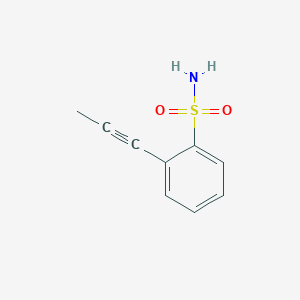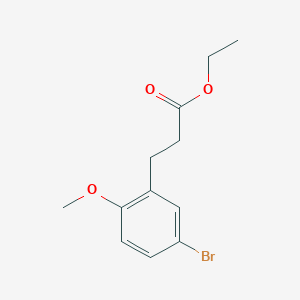
1-(4-nitrophenyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(4-nitrophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenyl group and an amine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)pyrrolidin-3-amine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents and reducing agents can vary based on cost and availability, but the fundamental reaction mechanism remains consistent .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-nitrophenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-Aminophenylpyrrolidin-3-ylamine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: N-substituted pyrrolidin-3-ylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound’s pyrrolidine ring allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: Known for its diverse biological activities.
Pyrrolidine-2,5-diones: Used in medicinal chemistry for their therapeutic potential.
Prolinol: A derivative of pyrrolidine with significant biological activity
Uniqueness: 1-(4-nitrophenyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further chemical modifications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
218944-30-0 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O2/c11-8-5-6-12(7-8)9-1-3-10(4-2-9)13(14)15/h1-4,8H,5-7,11H2 |
InChI-Schlüssel |
ZKDWVPYZTDCGLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)




